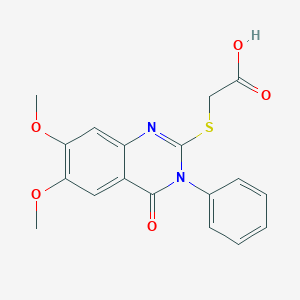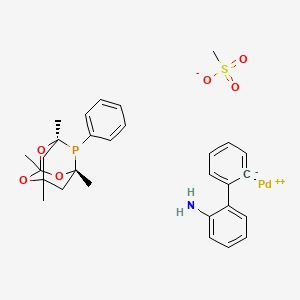
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- is a complex organic compound with a unique structure that includes multiple chiral centers
Métodos De Preparación
The synthesis of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves several steps. One common synthetic route includes the hydrogenation of indene derivatives followed by functional group modifications to introduce the hydroxyl and pentanol groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form corresponding halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- include:
1H-Indene-1-pentanol, 4-(bromomethylene)octahydro-α,α,ε,7a-tetramethyl-: This compound has a bromomethylene group instead of a hydroxyl group, leading to different reactivity and applications.
1H-Indene-1-pentanol, octahydro-4-hydroxy-ε,7a-dimethyl-α,α-bis(trifluoromethyl)-:
The uniqueness of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H34O2 |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C18H34O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-16,19-20H,5-12H2,1-4H3/t13?,14?,15?,16?,18-/m1/s1 |
Clave InChI |
MSIPWWGBPPHCBZ-ZHEFSGTFSA-N |
SMILES isomérico |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
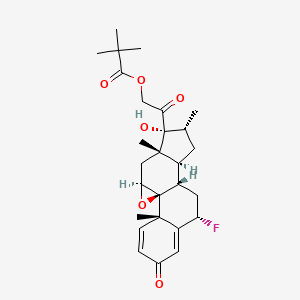

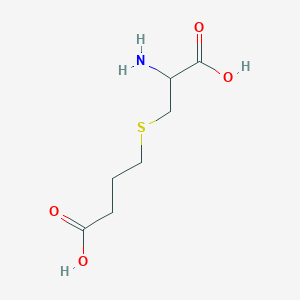
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)

![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)
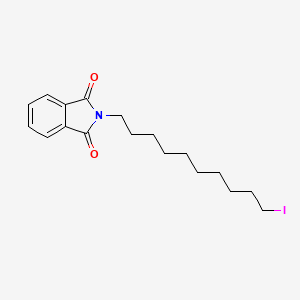

![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)
